Ala-Ala-Phe-AMC

説明

BenchChem offers high-quality Ala-Ala-Phe-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ala-Ala-Phe-AMC including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

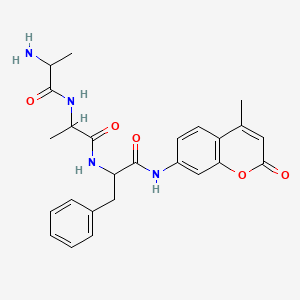

IUPAC Name |

2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRLYIFIDKXFHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404325 |

Source

|

| Record name | Ala-Ala-Phe-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62037-41-6 |

Source

|

| Record name | Ala-Ala-Phe-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ala-Ala-Phe-AMC: An In-depth Technical Guide to its Application in Molecular Biology

Audience: Researchers, scientists, and drug development professionals.

Core Principles and Applications

L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) is a fluorogenic peptide substrate primarily utilized for the sensitive and continuous measurement of chymotrypsin-like protease activity. Its application is central to research areas involving the ubiquitin-proteasome system, enzyme kinetics, and high-throughput screening for protease inhibitors.

The underlying mechanism of Ala-Ala-Phe-AMC relies on the enzymatic cleavage of the amide bond between the C-terminal phenylalanine residue and the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its conjugated peptide form, the fluorescence of AMC is quenched. Upon hydrolysis by a chymotrypsin-like protease, the free AMC is liberated, resulting in a significant increase in fluorescence. This emitted fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzymatic activity of the protease.

A primary target for assays utilizing Ala-Ala-Phe-AMC is the 20S proteasome, a multicatalytic protease complex crucial for cellular protein degradation. The chymotrypsin-like activity is one of the three major proteolytic activities of the 20S proteasome, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, Ala-Ala-Phe-AMC is an invaluable tool for studying the function of the proteasome and for screening potential therapeutic inhibitors.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the use of Ala-Ala-Phe-AMC in chymotrypsin-like protease assays.

Table 1: Spectroscopic and Physical Properties

| Parameter | Value | Reference |

| Full Chemical Name | L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin | |

| CAS Number | 62037-41-6 | |

| Molecular Weight | 464.51 g/mol | |

| Excitation Wavelength (λex) | 360-380 nm | |

| Emission Wavelength (λem) | 440-460 nm |

Table 2: Enzymatic and Assay Parameters

| Parameter | Value/Range | Enzyme/Condition | Notes |

| Optimal pH | 7.5 - 9.0 | Chymotrypsin-like activity | Activity is significantly reduced at pH < 6.0. |

| Optimal Temperature | 37 - 50 °C | Bovine Chymotrypsin | |

| Typical Substrate Concentration | 50 - 200 µM | 20S Proteasome Assay | Higher concentrations (>40-50 µM) may artificially activate the 20S proteasome. |

| SDS Concentration for 20S Proteasome Activation | 0.03% (w/v) | In vitro 20S Proteasome Assay | Required for opening the catalytic chamber of the latent 20S proteasome. |

Note: Km and Vmax values are highly dependent on the specific enzyme, buffer conditions, pH, and temperature. For precise kinetic characterization, it is essential to determine these parameters under the specific experimental conditions being used.

Experimental Protocols

Detailed Methodology for 20S Proteasome Chymotrypsin-Like Activity Assay

This protocol outlines a standard procedure for measuring the chymotrypsin-like activity of purified 20S proteasome.

1. Materials:

-

Purified 20S Proteasome

-

Ala-Ala-Phe-AMC (10 mM stock in DMSO)

-

Assay Buffer: 50 mM HEPES, pH 7.8, 0.5 mM EDTA

-

SDS (10% w/v stock solution)

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader

2. Reagent Preparation:

-

1X Assay Buffer: Prepare a working solution of the assay buffer.

-

Substrate Working Solution: Dilute the 10 mM Ala-Ala-Phe-AMC stock solution to a final concentration of 100 µM in 1X Assay Buffer. Protect from light.

-

Activated 20S Proteasome:

-

Dilute the purified 20S proteasome to a working concentration (e.g., 5 nM) in 1X Assay Buffer.

-

Add SDS to a final concentration of 0.03% to activate the proteasome.

-

Incubate at 37°C for 15 minutes.

-

3. Assay Procedure:

-

Add 50 µL of 1X Assay Buffer to each well of the microplate.

-

Add 25 µL of the activated 20S proteasome solution to each well. Include a "no enzyme" control with 25 µL of 1X Assay Buffer containing 0.03% SDS.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the 100 µM Ala-Ala-Phe-AMC working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 1-2 minutes for 30-60 minutes.

4. Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Plot fluorescence units (RFU) versus time (minutes).

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

Detailed Methodology for Inhibitor Screening

This protocol is designed for screening small molecule inhibitors of the 20S proteasome's chymotrypsin-like activity.

1. Materials:

-

All materials from the activity assay protocol.

-

Test compounds (dissolved in DMSO).

-

Positive control inhibitor (e.g., MG132).

2. Reagent Preparation:

-

Prepare reagents as described in the activity assay protocol.

-

Inhibitor Dilutions: Prepare serial dilutions of the test compounds and the positive control inhibitor in 1X Assay Buffer containing 0.03% SDS. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

3. Assay Procedure:

-

Add 50 µL of 1X Assay Buffer (containing 0.03% SDS) to each well.

-

Add 10 µL of the inhibitor dilutions to the respective wells. Include a "vehicle control" (DMSO) and a "positive control" (MG132).

-

Add 20 µL of the activated 20S proteasome solution to each well.

-

Pre-incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the 100 µM Ala-Ala-Phe-AMC working solution.

-

Measure fluorescence kinetically as described in the activity assay protocol.

4. Data Analysis:

-

Determine the reaction velocities (slopes) for each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the vehicle control: % Inhibition = (1 - (Velocity_inhibitor / Velocity_vehicle)) * 100

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Mandatory Visualizations

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Caption: A generalized experimental workflow for a kinetic enzyme assay.

Ala-Ala-Phe-AMC: A Comprehensive Technical Guide to its Substrate Specificity and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC) is a valuable tool in the study of proteolytic enzymes. Its utility lies in the highly fluorescent nature of the released 7-amino-4-methylcoumarin (AMC) group upon enzymatic cleavage of the amide bond linking it to the tripeptide. This allows for sensitive and continuous monitoring of enzyme activity. This document provides an in-depth technical overview of the substrate specificity of Ala-Ala-Phe-AMC, the mechanisms of its cleavage by key proteases, and detailed protocols for its use in experimental settings.

Substrate Specificity

Ala-Ala-Phe-AMC is recognized and cleaved by a specific subset of serine proteases, primarily chymotrypsin, tripeptidyl peptidase I (TPP1), and tripeptidyl peptidase II (TPP2). The specificity of these enzymes is dictated by the amino acid sequence of the substrate, particularly the residues at the P1, P2, and P3 positions (relative to the scissile bond).

-

Chymotrypsin: This digestive enzyme exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids at the P1 position.[1] The phenylalanine residue in Ala-Ala-Phe-AMC fits ideally into the hydrophobic S1 binding pocket of chymotrypsin, making it an excellent substrate.[1] While the P1 residue is the primary determinant of specificity, the adjacent amino acids can influence the rate of cleavage.[1]

-

Tripeptidyl Peptidase I (TPP1): Also known as CLN2, TPP1 is a lysosomal serine protease that removes N-terminal tripeptides from proteins.[2] Ala-Ala-Phe-AMC serves as a substrate for TPP1. However, studies have shown that TPP1 exhibits a preference for a basic residue, such as arginine, at the P3 position, suggesting that other synthetic substrates may be more optimal for measuring its specific activity.[3] TPP1 prefers bulky and hydrophobic amino acid residues at the P1 position and Ala, Arg, or Asp at the P2 position.[4]

-

Tripeptidyl Peptidase II (TPP2): This is a large, cytosolic serine exopeptidase involved in the ubiquitin-proteasome pathway, where it degrades proteasome products.[5][6] It sequentially removes tripeptides from the N-terminus of peptides. Ala-Ala-Phe-AMC is a known substrate for TPP2.

Cleavage Mechanism

The cleavage of Ala-Ala-Phe-AMC by chymotrypsin, TPP1, and TPP2 follows the general mechanism of serine proteases, which involves a catalytic triad of serine, histidine, and aspartate in the enzyme's active site.

The enzymatic cleavage of Ala-Ala-Phe-AMC releases the fluorescent AMC molecule. The process can be summarized as follows:

-

Substrate Binding: The Ala-Ala-Phe tripeptide moiety of the substrate binds to the active site of the protease.

-

Nucleophilic Attack: The serine residue of the catalytic triad, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the amide bond between phenylalanine and AMC.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

-

Acyl-Enzyme Formation and AMC Release: The intermediate collapses, leading to the cleavage of the Phe-AMC bond. The AMC molecule is released, and an acyl-enzyme intermediate is formed, where the tripeptide is covalently attached to the serine residue.

-

Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the tripeptide product and regenerating the active enzyme.

Enzymatic cleavage of Ala-Ala-Phe-AMC.

Quantitative Data

The kinetic parameters for the hydrolysis of Ala-Ala-Phe-AMC vary depending on the enzyme and the assay conditions.

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| α-Chymotrypsin | Data not available | Data not available | Data not available |

| Tripeptidyl Peptidase I (TPP1) | ~100-200 | ~10-20 | ~1x105 |

| Tripeptidyl Peptidase II (TPP2) | Data not available | Data not available | Data not available |

Experimental Protocols

General Assay for Protease Activity using Ala-Ala-Phe-AMC

This protocol provides a general framework for measuring the activity of chymotrypsin, TPP1, or TPP2. Specific buffer conditions and enzyme/substrate concentrations should be optimized for each enzyme.

Materials:

-

Ala-Ala-Phe-AMC substrate (stock solution in DMSO)

-

Protease of interest (e.g., chymotrypsin, TPP1, or TPP2)

-

Assay buffer (e.g., Tris-HCl for chymotrypsin, acetate buffer for TPP1)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

-

AMC standard for calibration curve

Procedure:

-

Prepare AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard in assay buffer.

-

Add the dilutions to the 96-well plate.

-

Measure the fluorescence to generate a standard curve of fluorescence units versus AMC concentration.

-

-

Enzyme Assay:

-

Add assay buffer to the wells of the 96-well plate.

-

Add the enzyme solution to the wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the Ala-Ala-Phe-AMC substrate to each well.

-

Immediately start monitoring the increase in fluorescence over time in a kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Convert the rate of fluorescence increase to the rate of AMC production using the AMC standard curve.

-

Calculate the enzyme activity, typically expressed in units/mg of protein, where one unit is the amount of enzyme that liberates 1 µmol of AMC per minute.

-

General workflow for a protease assay.

Specific Protocol for TPP1 Activity Assay

This protocol is adapted from a published method for measuring TPP1 activity in cell lysates.[7][8]

Materials:

-

Cell lysate (containing TPP1)

-

Acetate buffer (pH 4.0)

-

Ala-Ala-Phe-AMC (62.5 µM final concentration)

-

0.5 M EDTA (pH 12.0) to stop the reaction

Procedure:

-

Incubate 15 µg of cell lysate in 150 µl of acetate buffer (pH 4.0) containing a final concentration of 62.5 µM Ala-Ala-Phe-AMC.[8]

-

Incubate the reaction for an extended period (e.g., 20 hours) at 37°C.[8]

-

Stop the reaction by adding 100 µl of 0.5 M EDTA (pH 12.0).[8]

-

Measure the fluorescence of the released AMC.

-

Quantify the TPP1 activity using an AMC standard curve.

Signaling Pathways

The proteases that cleave Ala-Ala-Phe-AMC are involved in distinct and important biological pathways.

Chymotrypsin and Protease-Activated Receptors (PARs)

In the gastrointestinal tract, chymotrypsin can act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells. This signaling is implicated in maintaining gut homeostasis. Specifically, chymotrypsin can activate PAR2, leading to downstream signaling cascades involving calcium mobilization and ERK1/2 phosphorylation.

Chymotrypsin signaling via PAR2.

Tripeptidyl Peptidase II and the Ubiquitin-Proteasome System

TPP2 plays a crucial role in the final stages of cytosolic protein degradation.[5][6] Following the breakdown of ubiquitinated proteins by the 26S proteasome into smaller peptides, TPP2 acts downstream to further process these peptides into tripeptides.[5] This activity is essential for maintaining amino acid homeostasis and for generating peptides for MHC class I antigen presentation.[2]

Role of TPP2 in protein degradation.

Tripeptidyl Peptidase I and Lysosomal Function

TPP1 is a key enzyme in the lysosome, where it participates in the degradation of proteins.[2] Its function is critical for cellular health, and mutations in the TPP1 gene that lead to a deficiency in its activity are the cause of the fatal neurodegenerative disorder, late infantile neuronal ceroid lipofuscinosis (CLN2 disease).[7] This disease is characterized by the accumulation of autofluorescent lipopigments within the lysosomes.[7] TPP1 is involved in the degradation of subunit c of ATP synthase.[2]

Conclusion

Ala-Ala-Phe-AMC is a versatile and sensitive fluorogenic substrate for studying the activity of chymotrypsin, TPP1, and TPP2. Understanding its substrate specificity, the mechanism of its cleavage, and the biological roles of the enzymes that process it is crucial for researchers in basic science and drug development. The protocols and pathway diagrams provided in this guide offer a solid foundation for the effective use of this important research tool. Further optimization of assay conditions and exploration of more specific substrates will continue to enhance our understanding of these critical proteases.

References

- 1. Tripeptidyl peptidase I, the late infantile neuronal ceroid lipofuscinosis gene product, initiates the lysosomal degradation of subunit c of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chymotrypsin [sigmaaldrich.com]

- 4. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Detecting Chymotrypsin-Like Activity: An In-depth Technical Guide to the Use of Ala-Ala-Phe-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC) for the detection and quantification of chymotrypsin-like protease activity. This document details the underlying principles, experimental protocols, and data interpretation, serving as a critical resource for researchers in basic science and drug development.

Core Principles of Detection

The detection of chymotrypsin-like activity using Ala-Ala-Phe-AMC is based on the principle of enzymatic hydrolysis leading to the release of a fluorescent reporter molecule. The substrate consists of a tripeptide sequence (Ala-Ala-Phe) that is recognized and cleaved by the active site of chymotrypsin and chymotrypsin-like proteases. This peptide is covalently linked to the fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal phenylalanine residue and the AMC group, the fluorophore is liberated. This release results in a significant increase in fluorescence intensity, which can be monitored over time. The rate of this increase is directly proportional to the enzymatic activity present in the sample.

Quantitative Data Summary

For accurate and reproducible results, understanding the kinetic parameters and optimal conditions for the enzymatic reaction is crucial. The following tables summarize key quantitative data for the use of AMC-based fluorogenic substrates in detecting chymotrypsin-like activity.

Table 1: Kinetic and Optical Parameters for AMC-Based Chymotrypsin Substrates

| Parameter | Value | Reference(s) |

| Enzyme | α-Chymotrypsin | [1] |

| Substrate | Suc-Ala-Ala-Pro-Phe-AMC* | [1] |

| Michaelis Constant (Km) | 15 µM | [1] |

| Catalytic Constant (kcat) | 1.5 s⁻¹ | [1] |

| Excitation Wavelength (λex) | 360-380 nm | |

| Emission Wavelength (λem) | 440-460 nm |

*Note: Kinetic data for the closely related and commonly used substrate Suc-Ala-Ala-Pro-Phe-AMC is provided as a reference for chymotrypsin activity assays.

Table 2: Optimal Assay Conditions

| Parameter | Optimal Range/Value | Reference(s) |

| pH | 7.0 - 8.0 | [2] |

| Temperature | 25 - 55 °C | [2] |

| Assay Buffer | Tris-HCl or HEPES based buffers | [3] |

Table 3: Inhibitor Specificity and Potency

| Inhibitor | Type | IC50 / Ki | Reference(s) |

| Chymostatin | Competitive | IC50: 0.8 nM | [4] |

| Aprotinin | Serine Protease Inhibitor | Ki: 9 nM | [5] |

| PMSF | Serine Protease Inhibitor | Inhibits chymotrypsin | [6] |

| TLCK | Irreversible Inhibitor | Inhibits chymotrypsin | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of Ala-Ala-Phe-AMC to measure chymotrypsin-like activity in various samples.

Preparation of Reagents

-

Ala-Ala-Phe-AMC Stock Solution (10 mM): Dissolve the Ala-Ala-Phe-AMC powder in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8): Prepare a solution of 50 mM Tris-HCl and adjust the pH to 7.8 at the desired reaction temperature (e.g., 25°C or 37°C). The buffer can be supplemented with CaCl₂ (e.g., 10 mM) which can stabilize chymotrypsin.

-

AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin powder in DMSO to a final concentration of 1 mM. Store this stock solution in aliquots at -20°C, protected from light.

-

Enzyme Solution (e.g., Chymotrypsin or Cell Lysate):

-

Purified Chymotrypsin: Prepare a stock solution of purified chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) and store in aliquots at -80°C. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer.

-

Cell or Tissue Lysates: Homogenize cells or tissues in a cold lysis buffer (e.g., Tris-based buffer with detergents like NP-40) and centrifuge to pellet cellular debris. The resulting supernatant is the cell lysate containing the proteases. Determine the total protein concentration of the lysate for normalization of activity.

-

Chymotrypsin Activity Assay Protocol

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the 1 mM AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, 20 µM).

-

Add 100 µL of each standard dilution to the wells of a black, clear-bottom 96-well plate.

-

Measure the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. This will be used to convert the rate of fluorescence change in the enzymatic reaction to the rate of product formation.

-

-

Set up the Enzymatic Reaction:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer to bring the final volume to 100 µL.

-

Your sample (purified enzyme or cell/tissue lysate).

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

To initiate the reaction, add the Ala-Ala-Phe-AMC substrate to a final concentration typically ranging from 10 to 100 µM. The optimal substrate concentration should be determined empirically and is often around the Km value.

-

-

Kinetic Measurement:

-

Immediately after adding the substrate, place the plate in a fluorescence microplate reader pre-set to the reaction temperature.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Ensure that the reaction is in the linear range.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).

-

Using the AMC standard curve, convert the V₀ from RFU/min to pmol/min.

-

Normalize the activity to the amount of protein added to the well (e.g., pmol/min/mg of protein).

-

For inhibitor studies, calculate the percent inhibition relative to a control without the inhibitor and determine the IC₅₀ value by plotting percent inhibition against a range of inhibitor concentrations.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the application of Ala-Ala-Phe-AMC.

Ubiquitin-Proteasome Protein Degradation Pathway

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow for Measuring Chymotrypsin-Like Activity in Cell Lysates

References

- 1. researchgate.net [researchgate.net]

- 2. novusbio.com [novusbio.com]

- 3. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs | MDPI [mdpi.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PMSF Protease Inhibitor - Elabscience® [elabscience.com]

- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

Unveiling the Sentinel: A Technical Guide to Ala-Ala-Phe-7-amido-4-methylcoumarin

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—this document provides a comprehensive technical overview of the fluorogenic peptide substrate, Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC). We delve into its fundamental structure, intrinsic properties, and its pivotal role in the sensitive detection of proteolytic activity, equipping you with the knowledge to harness its full potential in your research endeavors.

Core Molecular Attributes

Ala-Ala-Phe-7-amido-4-methylcoumarin is a synthetic tripeptide linked to a fluorescent coumarin derivative.[1] Its design as a fluorogenic substrate allows for the real-time monitoring of specific protease activity. In its intact state, the molecule is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the phenylalanine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. This liberation of a fluorescent signal forms the basis of numerous enzymatic assays.

Physicochemical Properties

A summary of the key physicochemical properties of AAF-AMC is presented in Table 1. This data is essential for accurate preparation of stock solutions, experimental design, and data interpretation.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₈N₄O₅ | [2] |

| Molecular Weight | 464.51 g/mol | [2][3] |

| CAS Number | 62037-41-6 | [2] |

| Appearance | White to off-white powder | [2][4] |

| Solubility | Soluble in ethanol (20 mg/mL) | [2][4] |

| Purity | ≥98% (TLC) | [2][4] |

| Storage | 2-8°C | [2][4] |

Fluorescence Characteristics

The utility of AAF-AMC as a substrate is intrinsically linked to the fluorescence of its cleavage product, 7-amino-4-methylcoumarin (AMC). The spectral properties of free AMC are outlined in Table 2.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (Ex) | 341 - 380 | [5][6][7][8][9][10] |

| Emission Maximum (Em) | 440 - 460 | [5][6][7][8][9][10] |

Enzymatic Specificity and Applications

AAF-AMC is a well-established substrate for chymotrypsin-like serine proteases. The peptide sequence Ala-Ala-Phe is recognized and cleaved by the active site of these enzymes. Beyond chymotrypsin, it has also found application as a substrate for other proteases, including tripeptidyl peptidase I and II.[2][3] Its primary applications lie in:

-

Enzyme Activity Assays: Quantifying the catalytic activity of purified enzymes or enzymes in complex biological samples like cell lysates and tissue homogenates.[5][6]

-

Inhibitor Screening: High-throughput screening of chemical libraries to identify potential protease inhibitors.[1]

-

Kinetic Studies: Determining key enzymatic parameters such as Kₘ and kcat.

Experimental Protocols

The following sections provide a detailed methodology for a standard chymotrypsin activity assay using AAF-AMC. This protocol can be adapted for inhibitor screening and kinetic studies.

Reagent Preparation

-

Chymotrypsin Assay Buffer: Prepare a buffer appropriate for the enzyme of interest. A common buffer is 0.08 M Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.

-

AAF-AMC Stock Solution: Prepare a stock solution of AAF-AMC in ethanol. A typical concentration is 10 mM. Store protected from light at -20°C.

-

Enzyme Solution: Prepare a solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) immediately before use. The final concentration will depend on the specific activity of the enzyme preparation.

-

Positive Control: A known concentration of active chymotrypsin.

-

Negative Control: Assay buffer without the enzyme.

Chymotrypsin Activity Assay Protocol

-

Prepare Standard Curve: Create a standard curve using free 7-amino-4-methylcoumarin (AMC) to correlate fluorescence units with the concentration of the product.

-

Prepare a stock solution of AMC in the assay buffer.

-

Perform serial dilutions to generate a range of concentrations (e.g., 0 to 10 µM).

-

Add each concentration to a well of a 96-well plate.

-

-

Sample Preparation:

-

For cell lysates, homogenize cells (e.g., 1 x 10⁶) in 100 µL of ice-cold Chymotrypsin Assay Buffer.[5][6]

-

For tissue samples, homogenize approximately 20 mg of tissue in 100 µL of ice-cold Chymotrypsin Assay Buffer.[5][6]

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5][6]

-

Collect the supernatant for the assay. Determine the protein concentration of the supernatant.

-

-

Assay Reaction:

-

Add 5-20 µL of the sample (lysate supernatant) to the wells of a 96-well plate.

-

For inhibitor studies, pre-incubate the sample with the inhibitor for a specified time.

-

Initiate the reaction by adding AAF-AMC substrate to a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically.

-

The total reaction volume is typically 100-200 µL.

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence over time).

-

Use the AMC standard curve to convert the fluorescence units to the concentration of AMC produced.

-

Determine the specific activity of the enzyme in the sample, often expressed as units per milligram of protein.

-

Visualizing the Process

To further elucidate the mechanisms and workflows involving AAF-AMC, the following diagrams are provided.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. Ala-Ala-Phe-7-氨基-4-甲基香豆素 protease substrate | Sigma-Aldrich [sigmaaldrich.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. Ala-Ala-Phe-7-amido-4-methylcoumarin protease substrate | 62037-41-6 [sigmaaldrich.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. abcam.cn [abcam.cn]

- 7. Ac-Orn-Phe-Arg-AMC (Tryptase Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

The Use of Ala-Ala-Phe-AMC in the Fluorometric Determination of Tripeptidyl Peptidase II Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) for the accurate and sensitive measurement of Tripeptidyl Peptidase II (TPP2) activity. TPP2 is a large, cytosolic, high-molecular-mass serine exopeptidase that plays a crucial role in intracellular protein degradation by sequentially removing tripeptides from the N-terminus of longer peptides. Its function is intricately linked to the ubiquitin-proteasome pathway and MHC class I antigen presentation.

Principle of the Assay

The TPP2 activity assay utilizing Ala-Ala-Phe-AMC is based on the enzymatic cleavage of the peptide bond between phenylalanine and the fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the substrate is non-fluorescent. Upon hydrolysis by TPP2, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence intensity is directly proportional to the TPP2 activity in the sample. This continuous, kinetic assay allows for sensitive and real-time measurement of enzyme activity.

Quantitative Data

The following tables summarize key quantitative parameters for the interaction of TPP2 with its substrate and inhibitors. This data is essential for experimental design and data interpretation.

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Optimal pH |

| Ala-Ala-Phe-4-methyl-7-coumarylamide | Human Erythrocytes | 16[1] | 13[1] | ~7.5[1] |

| Inhibitor | IC50 (nM) | Ki (µM) | Notes |

| Butabindide | 7[2] | - | Potent inhibitor of TPP2. |

| (S)-2,3-dihydro-2-(1H-imidazol-2-yl)-1H-indoles | 4-11[3] | - | A series of potent TPP2 inhibitors. |

| Val-Leu-Arg-Arg-Ala-Ser-Val-Ala | - | 1.5[1] | A competitive inhibitor. |

| Ala-Ala-Phe-chloromethylketone (AAF-cmk) | - | - | Also inhibits the chymotrypsin-like activity of the proteasome.[4] |

Experimental Protocols

This section provides a detailed methodology for measuring TPP2 activity in cell lysates using Ala-Ala-Phe-AMC.

Materials and Reagents

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail (without serine protease inhibitors that might inhibit TPP2).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA.

-

Substrate Stock Solution: 10 mM Ala-Ala-Phe-AMC in DMSO. Store at -20°C, protected from light.

-

Enzyme Source: Purified TPP2 or cell/tissue lysates.

-

96-well black microplate: For fluorescence measurements.

-

Fluorometric microplate reader: Capable of excitation at ~360 nm and emission at ~460 nm.

-

AMC Standard: For generating a standard curve to quantify the amount of released AMC.

Procedure

-

Preparation of Cell Lysate:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Enzyme Activity Assay:

-

Prepare a working solution of Ala-Ala-Phe-AMC by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20-100 µM).

-

In a 96-well black microplate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

-

Bring the final volume in each well to 100 µL with Assay Buffer. Include a "no enzyme" control with only Assay Buffer.

-

Initiate the reaction by adding 100 µL of the Ala-Ala-Phe-AMC working solution to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Prepare an AMC standard curve by diluting the AMC standard in Assay Buffer to a range of known concentrations. Measure the fluorescence of the standards.

-

Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.

-

Convert the relative fluorescence units (RFU) from the enzyme reaction to the concentration of AMC produced using the standard curve.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the kinetic curve (RFU/min).

-

Calculate the specific activity of TPP2 in the sample, typically expressed as nmol of AMC released per minute per milligram of total protein.

-

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key biological pathways involving TPP2 and the general experimental workflow for the activity assay.

Caption: The Ubiquitin-Proteasome Pathway and the role of TPP2.

Caption: MHC Class I Antigen Presentation Pathway involving TPP2.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and tripeptidyl peptidase II inhibitory activity of a novel series of (S)-2,3-dihydro-2-(4-alkyl-1H-imidazol-2-yl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tripeptidyl-peptidase II (TPP II) inhibitory activity of (S)-2,3-dihydro-2-(1H-imidazol-2-yl)-1H-indoles, a systematic SAR evaluation. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of an inhibitor of tripeptidyl peptidase II (Ala-Ala-Phe-chloromethylketone) and its combination with an inhibitor of the chymotrypsin-like activity of the proteasome (PSI) on apoptosis, cell cycle and proteasome activity in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

excitation and emission spectra for cleaved AMC

An In-depth Technical Guide to the Excitation and Emission Spectra of Cleaved 7-Amino-4-methylcoumarin (AMC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 7-amino-4-methylcoumarin (AMC), a widely used fluorescent reporter molecule in biomedical research and drug discovery. Cleavage of an AMC-conjugated substrate, typically by a protease, releases free AMC, resulting in a significant increase in fluorescence. This principle is the foundation of numerous fluorogenic assays for measuring enzyme activity, particularly in the context of signaling pathways involving proteases such as caspases.

Spectroscopic Properties of Cleaved AMC

The fluorescence of AMC is characterized by strong absorption in the ultraviolet range and emission in the blue region of the visible spectrum.[1] These properties can be influenced by environmental factors such as solvent polarity and pH.[2][3]

Table 1: Quantitative Spectroscopic Data for Cleaved AMC

| Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 341 - 354 nm[4] | Ethanol |

| ~380 nm[5][6][7] | Assay Buffer (for assays) | |

| Emission Maximum (λem) | 430 - 442 nm[5][8] | Ethanol/Aqueous Buffer |

| ~460 nm[5][6][7] | Assay Buffer (for assays) | |

| Quantum Yield (Φ) | ~0.5[1] | Ethanol |

| Molar Extinction Coefficient (ε) | 1.78 x 10⁴ L mol⁻¹ cm⁻¹ * | Ethanol |

*Note: The molar extinction coefficient is for an N-Acetyl-Ile-Glu-Thr-Asp-AMC conjugate; the value for free, cleaved AMC is expected to be similar.[6]

Experimental Protocols

General Protocol for Measuring AMC Fluorescence Spectrum

This protocol outlines the fundamental steps for measuring the fluorescence spectrum of a solution of free AMC.

Materials:

-

7-Amino-4-methylcoumarin (AMC) powder

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of AMC by dissolving the appropriate amount of AMC powder in DMSO.

-

Working Solution Preparation: Dilute the AMC stock solution in the desired assay buffer to a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Fluorescence Measurement:

-

Transfer the working solution to a quartz cuvette.

-

Place the cuvette in the spectrofluorometer.

-

Set the excitation wavelength (e.g., 350 nm) and scan the emission spectrum, typically from 400 nm to 600 nm.

-

To determine the excitation spectrum, set the emission wavelength to the determined maximum (e.g., 440 nm) and scan the excitation wavelengths, typically from 300 nm to 400 nm.

-

AMC-Based Caspase-3/7 Activity Assay

This protocol provides a framework for measuring the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

-

Cell lysate or purified caspase-3/7 enzyme

-

Caspase-3/7 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-AMC)

-

Assay Buffer: 20 mM HEPES, pH 7.5, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT

-

AMC reference standard

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the Ac-DEVD-AMC substrate in DMSO.

-

Prepare a series of AMC standard solutions in assay buffer for generating a standard curve (e.g., 0 to 50 µM).

-

-

Assay Setup:

-

In a 96-well black microplate, add the cell lysate or purified enzyme to the appropriate wells.

-

Include a "no enzyme" control (substrate only) to measure background fluorescence.

-

Add the AMC standards to separate wells.

-

-

Reaction Initiation:

-

Dilute the Ac-DEVD-AMC stock solution in assay buffer to the desired final concentration (e.g., 50 µM).

-

Add the diluted substrate solution to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[7][8]

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each sample.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the curve.

-

Use the AMC standard curve to convert the relative fluorescence units (RFU) to the concentration of cleaved AMC.

-

Visualization of Experimental Workflow and Signaling Pathway

Caption: Workflow for a typical AMC-based caspase activity assay.

Caspase-Mediated Apoptosis Signaling Pathway

AMC-based substrates are invaluable tools for dissecting protease-driven signaling cascades, such as the intrinsic and extrinsic pathways of apoptosis. In these pathways, initiator caspases (e.g., caspase-8 and -9) are activated, which in turn cleave and activate executioner caspases (e.g., caspase-3 and -7).[9][10] These executioner caspases are responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. The activity of these caspases can be quantitatively measured using specific AMC-conjugated peptide substrates.

Caption: Caspase signaling pathways leading to apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ala-Ala-Phe-AMC in the Study of Proteolytic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of protease research and drug discovery, fluorogenic substrates are indispensable tools for the sensitive and continuous monitoring of enzyme activity. Among these, Ala-Ala-Phe-7-amido-4-methylcoumarin (Ala-Ala-Phe-AMC) has emerged as a valuable substrate for the characterization of chymotrypsin-like serine proteases and tripeptidyl peptidase II. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of Ala-Ala-Phe-AMC in studying proteolytic activity.

Core Principles of Ala-Ala-Phe-AMC as a Fluorogenic Substrate

Ala-Ala-Phe-AMC is a synthetic peptide substrate that incorporates a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched in its peptide-conjugated form. The specificity of the substrate is determined by the peptide sequence, Ala-Ala-Phe, which is recognized by certain proteases.

Upon enzymatic cleavage of the amide bond between the C-terminal phenylalanine residue and the AMC moiety, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, which can be monitored in real-time, is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the protease. The excitation and emission maxima of free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.

Data Presentation: Properties and Kinetic Parameters

A clear understanding of the chemical properties and kinetic parameters of Ala-Ala-Phe-AMC is crucial for its effective application in enzymatic assays.

Table 1: Chemical Properties of Ala-Ala-Phe-AMC

| Property | Value |

| Molecular Formula | C₂₅H₂₈N₄O₅ |

| Molecular Weight | 464.51 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and ethanol |

| Excitation Wavelength (Free AMC) | ~360-380 nm |

| Emission Wavelength (Free AMC) | ~440-460 nm |

Table 2: Kinetic Parameters of Proteases with Ala-Ala-Phe-AMC and Related Substrates

| Enzyme | Substrate | K_m_ | V_max_ | k_cat_ | k_cat_/K_m_ | Inhibitor | IC₅₀ |

| α-Chymotrypsin | Ala-Ala-Phe-AMC | 27.0 ± 2.0 µM[1] | 1.12 ± 0.03 µM/min[1] | 3.73 ± 0.1 s⁻¹[1] | 1.38 x 10⁵ M⁻¹s⁻¹[1] | Chymostatin | 0.8 nM |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 15 µM | Not Reported | 1.5 s⁻¹ | 1.0 x 10⁵ M⁻¹s⁻¹ | Not Reported | Not Reported |

| Tripeptidyl Peptidase II | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | Butabindide | 7 nM |

Note: IC₅₀ value for Chymostatin was determined using Suc-AAPF-AMC as the substrate. The substrate for the Butabindide IC₅₀ determination was not specified in the available search results.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. The following are methodologies for key experiments utilizing Ala-Ala-Phe-AMC.

Protocol 1: General Protease Activity Assay

This protocol provides a basic framework for measuring the activity of a purified protease.

Materials:

-

Purified chymotrypsin or tripeptidyl peptidase II

-

Ala-Ala-Phe-AMC substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 100 mM NaCl, 10 mM CaCl₂)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Ala-Ala-Phe-AMC (e.g., 10 mM) in DMSO.

-

Dilute the protease to the desired concentration in pre-warmed Assay Buffer.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The final substrate concentration should be optimized for the specific enzyme and assay conditions, often at or near the K_m_ value.

-

In a 96-well plate, add the diluted protease solution to each well. Include a blank control with Assay Buffer only.

-

To initiate the reaction, add the substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the increase in fluorescence intensity over time (kinetic mode) at Ex/Em = ~370/460 nm. The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

Protocol 2: Determination of K_m_ and V_max_

This protocol outlines the steps to determine the Michaelis-Menten constants for a protease with Ala-Ala-Phe-AMC.

Materials:

-

Same as the General Protease Activity Assay.

Procedure:

-

Prepare a fixed concentration of the protease in Assay Buffer.

-

Prepare a series of dilutions of the Ala-Ala-Phe-AMC substrate in Assay Buffer. The concentration range should typically span from 0.1 to 10 times the expected K_m_ value.

-

In a 96-well plate, set up reactions for each substrate concentration in triplicate.

-

Add the fixed concentration of the protease to each well.

-

Initiate the reactions by adding the different concentrations of the substrate to the respective wells.

-

Measure the initial reaction velocity (V₀) for each substrate concentration as described in the general activity assay.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ values. Alternatively, a Lineweaver-Burk plot can be used for a linear representation of the data.

Protocol 3: High-Throughput Screening (HTS) for Protease Inhibitors

This protocol is designed for screening compound libraries to identify potential inhibitors of the target protease.

Materials:

-

Same as the General Protease Activity Assay.

-

Compound library dissolved in DMSO.

-

Positive control inhibitor (if available).

Procedure:

-

Prepare the protease and Ala-Ala-Phe-AMC substrate solutions as described in the general activity assay. The substrate concentration should ideally be at or below the K_m_ value to facilitate the identification of competitive inhibitors.

-

In a 384-well plate, add a small volume (e.g., 1 µL) of each test compound to individual wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle only).

-

Add the diluted protease solution to each well and pre-incubate with the compounds for a specific time (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the Ala-Ala-Phe-AMC substrate solution to all wells.

-

Measure the fluorescence intensity over time in a kinetic or endpoint mode.

-

Calculate the percentage of inhibition for each compound relative to the DMSO control. Hits are typically identified based on a predefined inhibition threshold.

Protocol 4: Determination of IC₅₀ Values

This protocol is used to determine the potency of an inhibitor by measuring its half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Same as the HTS protocol.

-

A confirmed inhibitor compound.

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In a 96-well plate, add a fixed amount of the protease to each well.

-

Add the different concentrations of the inhibitor to the respective wells and pre-incubate as in the HTS protocol. Include a control with no inhibitor.

-

Initiate the reaction by adding the Ala-Ala-Phe-AMC substrate at a concentration around its K_m_ value.

-

Measure the reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Diagrams illustrating key biological and experimental processes provide a clear visual guide for researchers.

Caption: A typical experimental workflow for a protease activity assay using a fluorogenic substrate.

Caption: Enzymatic cleavage of Ala-Ala-Phe-AMC leading to the release of the fluorescent AMC molecule.

Caption: Chymotrypsin can activate PAR2 leading to downstream signaling and disarm PAR1.

Caption: TPP2 activity is linked to the maintenance of nuclear phosphorylated ERK1/2 levels, influencing various cellular processes.

Conclusion

Ala-Ala-Phe-AMC is a versatile and sensitive fluorogenic substrate that plays a critical role in the study of chymotrypsin-like proteases and tripeptidyl peptidase II. Its use in well-defined experimental protocols enables the accurate determination of enzyme kinetics and the screening and characterization of potential inhibitors. The integration of this tool with an understanding of the relevant signaling pathways provides a powerful approach for advancing our knowledge of protease function in health and disease, and for the development of novel therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for Ala-Ala-Phe-AMC Protease Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ala-Ala-Phe-AMC (Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin) assay is a highly sensitive and continuous fluorometric method for measuring the activity of proteases with chymotrypsin-like specificity. This tripeptide substrate is recognized and cleaved by a variety of proteases, including chymotrypsin and the 20S proteasome, releasing the fluorescent aminomethylcoumarin (AMC) group. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, making it a valuable tool for enzyme characterization, inhibitor screening, and kinetic studies. This document provides a detailed protocol for utilizing the Ala-Ala-Phe-AMC substrate with purified enzymes.

Upon enzymatic cleavage of the amide bond between the peptide and the AMC fluorophore, free AMC is released.[1] This liberation results in a significant increase in fluorescence, which can be monitored over time to determine the rate of the enzymatic reaction.[1][2] The assay is adaptable for high-throughput screening in microplate formats.[3]

Principle of the Assay

The fundamental principle of the assay lies in the fluorogenic nature of the Ala-Ala-Phe-AMC substrate. In its intact form, the substrate is minimally fluorescent. However, upon proteolytic cleavage C-terminal to the Phenylalanine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The fluorescence of free AMC can be measured using a fluorometer with excitation typically around 350-380 nm and emission detection at approximately 440-460 nm.[3][4] The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the activity of the enzyme.

Materials and Reagents

| Reagent/Material | Specifications | Storage |

| Ala-Ala-Phe-AMC | Purity ≥98% (TLC) | 2-8°C or -20°C, protect from light |

| Purified Enzyme (e.g., Chymotrypsin) | High purity, known concentration | -20°C or -80°C |

| Assay Buffer | e.g., 50 mM Tris-HCl, pH 7.5-8.0 | 4°C |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.5% | Room Temperature |

| 7-Amino-4-methylcoumarin (AMC) | Standard for calibration, ≥98% | -20°C, protect from light |

| 96-well black, flat-bottom microplate | Opaque plates are recommended to minimize light scatter | Room Temperature |

| Fluorescence Microplate Reader | Capable of Ex/Em ~360/460 nm, with temperature control | N/A |

Experimental Protocols

Preparation of Reagents

a. Ala-Ala-Phe-AMC Substrate Stock Solution:

-

Dissolve Ala-Ala-Phe-AMC powder in DMSO to prepare a stock solution of 10-20 mM.

-

Ensure the powder is completely dissolved by vortexing.

-

Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[5]

b. Purified Enzyme Working Solution:

-

Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., Tris-HCl).

-

On the day of the experiment, dilute the enzyme stock solution to the desired final concentration in pre-warmed Assay Buffer. The optimal concentration should be determined empirically but typically falls in the nanomolar range.

c. Assay Buffer:

-

A common assay buffer is 50 mM Tris-HCl with a pH between 7.5 and 8.0.[3]

-

The buffer composition may need to be optimized depending on the specific enzyme's requirements for ions or other cofactors.

d. AMC Standard Stock Solution:

-

Prepare a 1 mM stock solution of AMC in DMSO.[5]

-

Store this stock solution at -20°C, protected from light.

AMC Standard Curve Generation

To convert the relative fluorescence units (RFU) to the molar amount of product formed, a standard curve of free AMC is required.

-

Dilute the 1 mM AMC stock solution with Assay Buffer to prepare a series of known concentrations (e.g., 0, 1.25, 2.5, 5, 10, 20, 40 µM).[6]

-

Add 100 µL of each concentration to the wells of a 96-well black microplate in triplicate.

-

Measure the fluorescence at Ex/Em of ~360/460 nm.

-

Plot the fluorescence intensity (RFU) against the AMC concentration (µM).

-

Perform a linear regression to obtain the slope of the standard curve (RFU/µM), which will be used to calculate the amount of AMC produced in the enzymatic reaction.

Enzyme Activity Assay Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

-

Plate Setup:

-

Enzyme Wells: Add the diluted purified enzyme.

-

No-Enzyme Control: Add Assay Buffer instead of the enzyme solution to measure background fluorescence of the substrate.[3]

-

No-Substrate Control: Add the enzyme solution but use Assay Buffer instead of the substrate solution to measure any intrinsic fluorescence from the enzyme preparation.[3]

-

-

Assay Procedure:

-

Add 50 µL of the diluted enzyme solution to the designated wells of the 96-well plate.

-

If screening for inhibitors, add the test compounds and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the desired temperature.[3]

-

Prepare the substrate working solution by diluting the Ala-Ala-Phe-AMC stock solution in Assay Buffer to a concentration that is twice the desired final concentration. The optimal final substrate concentration should be determined but is often in the range of 10-100 µM.[7]

-

To initiate the reaction, add 50 µL of the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).[5]

-

Measure the fluorescence intensity (kinetic mode) at regular intervals (e.g., every 60 seconds) for 30-60 minutes at Ex/Em ~360/460 nm.[3][5]

-

Data Analysis

-

Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the enzyme-containing wells.

-

Plot the fluorescence intensity (RFU) versus time (minutes) for each reaction.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is the slope of the initial, linear phase of the reaction (ΔRFU/Δtime).

-

Convert the V₀ from RFU/min to µmol/min using the slope from the AMC standard curve.

Calculation: Activity (µmol/min) = (Slope of enzymatic reaction (RFU/min)) / (Slope of AMC standard curve (RFU/µmol))

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| Enzyme Concentration | 1 - 100 nM | Highly dependent on the specific activity of the purified enzyme. |

| Substrate Concentration | 10 - 200 µM | Should ideally be at or above the Kₘ value for accurate kinetic measurements. |

| Excitation Wavelength | 350 - 380 nm | Optimal wavelength may vary slightly between instruments. |

| Emission Wavelength | 440 - 460 nm | Check instrument specifications for optimal settings. |

| Incubation Temperature | 25 - 37 °C | Should be optimized for the specific enzyme. |

| Incubation Time | 30 - 60 minutes | Ensure measurements are taken within the initial linear phase of the reaction. |

| DMSO Concentration | < 5% (v/v) | High concentrations of DMSO may inhibit enzyme activity. |

Visualizations

Experimental Workflow

Caption: Workflow for the Ala-Ala-Phe-AMC protease assay.

Signaling Pathway of Substrate Cleavage

Caption: Enzymatic cleavage of Ala-Ala-Phe-AMC.

References

- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Ala-Ala-Phe-AMC Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparation, handling, and storage of a stock solution of the fluorogenic protease substrate, Ala-Ala-Phe-AMC (Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin), using dimethyl sulfoxide (DMSO) as the solvent. This substrate is commonly employed in enzyme assays to measure the activity of chymotrypsin-like serine proteases. Adherence to this protocol will ensure the accurate and reproducible preparation of the substrate for use in various research and drug development applications.

Introduction

Ala-Ala-Phe-AMC is a sensitive fluorogenic substrate used to assay the activity of proteases that recognize and cleave the peptide sequence. Upon enzymatic cleavage of the amide bond between the phenylalanine and the AMC moiety, the highly fluorescent 7-amino-4-methylcoumarin is released. The resulting fluorescence can be monitored over time to determine enzyme kinetics and inhibitor potencies. The preparation of a concentrated stock solution in an appropriate solvent, such as DMSO, is a critical first step for ensuring accurate and consistent experimental results.

Quantitative Data Summary

A summary of the key quantitative data for Ala-Ala-Phe-AMC is provided in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Weight | 464.51 g/mol | [1][2] |

| Empirical Formula | C₂₅H₂₈N₄O₅ | [1][2] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |

| Recommended Stock Concentration | 1-10 mM | |

| Storage of Lyophilized Powder | 2-8°C for short-term; -20°C for long-term | [1][2] |

| Storage of Stock Solution | Aliquoted at -20°C or -80°C | [3][4] |

Experimental Protocol: Preparation of a 10 mM Ala-Ala-Phe-AMC Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Ala-Ala-Phe-AMC in DMSO.

3.1. Materials

-

Ala-Ala-Phe-AMC (lyophilized powder)

-

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

3.2. Procedure

-

Equilibration: Allow the vial of lyophilized Ala-Ala-Phe-AMC and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out a desired amount of Ala-Ala-Phe-AMC powder using an analytical balance in a clean, dry microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.65 mg of the peptide.

-

Calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 464.51 g/mol x 1000 mg/g = 4.65 mg

-

-

-

Solubilization: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed Ala-Ala-Phe-AMC. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly until the peptide is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in fresh microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.[3][4] When stored properly, the stock solution should be stable for several months.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the Ala-Ala-Phe-AMC stock solution.

Caption: Workflow for preparing Ala-Ala-Phe-AMC stock solution.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals.

-

DMSO is a potent solvent and can facilitate the absorption of other substances through the skin. Handle with care.

-

Perform all weighing and handling of the lyophilized powder in a well-ventilated area or a fume hood to avoid inhalation.

Conclusion

The protocol outlined in this application note provides a reliable method for the preparation of Ala-Ala-Phe-AMC stock solutions in DMSO. Proper preparation and storage are essential for obtaining accurate and reproducible results in protease activity assays. By following these guidelines, researchers can ensure the integrity of their substrate and the validity of their experimental data.

References

Application Notes and Protocols for Calculating Enzyme Kinetics using Ala-Ala-Phe-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme kinetics studies are fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. A widely used method for studying the kinetics of proteases, such as chymotrypsin and other chymotrypsin-like enzymes, involves the use of fluorogenic substrates. This application note provides a detailed protocol for determining key kinetic parameters, including the Michaelis constant (K_m) and maximum velocity (V_max), using the fluorogenic substrate Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (Ala-Ala-Phe-AMC).

Ala-Ala-Phe-AMC is a synthetic peptide substrate that is essentially non-fluorescent in its intact form. Upon enzymatic cleavage of the amide bond between the phenylalanine residue and the 7-amino-4-methylcoumarin (AMC) group by a protease, the highly fluorescent AMC molecule is released. The rate of this increase in fluorescence is directly proportional to the enzymatic activity, allowing for a continuous and highly sensitive kinetic assay.[1] This method is particularly advantageous for its simplicity, high sensitivity, and suitability for high-throughput screening applications.[2]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the non-fluorescent substrate Ala-Ala-Phe-AMC by a chymotrypsin-like protease. This cleavage event liberates the peptide fragment Ala-Ala-Phe and the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence of the released AMC can be monitored in real-time using a spectrofluorometer or a fluorescence microplate reader. The excitation maximum for AMC is in the range of 340-380 nm, and the emission maximum is between 440-460 nm.[3] By measuring the initial rate of the reaction at various substrate concentrations, the kinetic constants K_m and V_max can be determined using Michaelis-Menten and Lineweaver-Burk plots.

Data Presentation

The following table summarizes representative kinetic parameters for the hydrolysis of Ala-Ala-Phe-AMC by α-chymotrypsin. These values can be used as a reference for experimental design and data analysis.

| Enzyme | Substrate | K_m (µM) | V_max (µM/s) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| α-Chymotrypsin | Ala-Ala-Phe-AMC | 28.5 | 0.011 | 0.44 | 1.54 x 10⁴ |

Note: The values presented here are derived from published research and may vary depending on the specific experimental conditions, such as buffer composition, pH, temperature, and enzyme purity.

Mandatory Visualizations

Signaling Pathway of Ala-Ala-Phe-AMC Cleavage

Caption: Enzymatic cleavage of Ala-Ala-Phe-AMC.

Experimental Workflow for Enzyme Kinetics Assay

Caption: A typical experimental workflow.

Data Analysis Pipeline

Caption: The data analysis pipeline.

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified α-chymotrypsin or other chymotrypsin-like protease.

-

Substrate: Ala-Ala-Phe-AMC (MW: 464.51 g/mol ).

-

Fluorophore Standard: 7-Amino-4-methylcoumarin (AMC).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

-

Solvent: Anhydrous DMSO.

-

Equipment: Fluorescence microplate reader or spectrofluorometer, black 96-well microplates, standard laboratory pipettes and consumables.

Preparation of Reagents

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 8.0 at the desired experimental temperature. Filter the buffer through a 0.22 µm filter.

-

Enzyme Stock Solution: Prepare a stock solution of the enzyme in assay buffer at a concentration of 1 mg/mL. Aliquot and store at -80°C. Before use, thaw on ice and dilute to the desired working concentration in cold assay buffer. The final enzyme concentration will depend on its activity and should be determined empirically.

-

Substrate Stock Solution (10 mM): Dissolve Ala-Ala-Phe-AMC in DMSO to a final concentration of 10 mM. Store this stock solution in small aliquots at -20°C, protected from light.

-

AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO to a final concentration of 1 mM. Store at 4°C, protected from light.

Protocol 1: Generation of an AMC Standard Curve

To convert the measured relative fluorescence units (RFU) to the concentration of the product formed, a standard curve of free AMC is required.

-

Prepare AMC dilutions: Perform a serial dilution of the 1 mM AMC stock solution in the assay buffer to obtain a range of concentrations (e.g., 0, 1, 2.5, 5, 10, 15, 20, and 25 µM).

-

Plate setup: Add 100 µL of each AMC dilution to triplicate wells of a black 96-well microplate.

-

Fluorescence measurement: Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

-

Data analysis: Subtract the fluorescence of the blank (0 µM AMC) from all readings. Plot the mean fluorescence intensity (RFU) against the corresponding AMC concentration (µM). Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to convert the rate of change in fluorescence to the rate of product formation.

Protocol 2: Enzyme Kinetic Assay

This protocol is designed for a 96-well plate format.

-

Prepare Substrate Working Solutions: Prepare a series of dilutions of the Ala-Ala-Phe-AMC stock solution in the assay buffer. A two-fold serial dilution is recommended to achieve a range of final concentrations for the kinetic analysis (e.g., from 0.5 µM to 100 µM).

-

Plate Setup:

-

Add 50 µL of each substrate working solution to triplicate wells of a black 96-well microplate.

-

Include a "no enzyme" control for each substrate concentration by adding 50 µL of assay buffer instead of the enzyme solution. This will account for background fluorescence and substrate auto-hydrolysis.

-

-

Pre-incubation: Pre-warm the microplate reader and the reagents to the desired assay temperature (e.g., 25°C or 37°C).

-

Initiate the Reaction: To initiate the enzymatic reactions, add 50 µL of the diluted enzyme working solution to each well.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and begin monitoring the fluorescence intensity kinetically. Take readings every 30-60 seconds for a period of 15-30 minutes. Ensure that the measurements are taken during the initial linear phase of the reaction.

Data Analysis

-

Calculate Initial Reaction Velocities (V₀):

-

For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).

-

Determine the slope of the initial linear portion of each curve. This slope represents the initial reaction rate in RFU/min.

-

Convert the initial rate from RFU/min to µM/min using the slope from the AMC standard curve:

-

V₀ (µM/min) = (Slope in RFU/min) / (Slope of AMC standard curve in RFU/µM)

-

-

-

Michaelis-Menten Plot:

-

Plot the initial velocity (V₀) against the corresponding substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot):

-

V₀ = (V_max * [S]) / (K_m + [S])

-

-

This will provide the values for K_m and V_max.

-

-

Lineweaver-Burk Plot (Double Reciprocal Plot):

-

For a linear representation of the kinetic data, a Lineweaver-Burk plot can be generated.

-

Calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

-

Plot 1/V₀ against 1/[S]. The data should fall on a straight line.

-

The kinetic parameters can be determined from the linear equation (y = mx + c):

-

Y-intercept (c): 1/V_max

-

X-intercept: -1/K_m

-

Slope (m): K_m/V_max

-

-

Troubleshooting

-

High Background Fluorescence: Ensure the purity of reagents and use high-quality black microplates to minimize background. Subtract the "no enzyme" control readings.

-

Non-linear Initial Rates: The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration. Alternatively, the reading interval may be too long; decrease the time between readings.

-

Low Signal: The enzyme concentration may be too low. Increase the enzyme concentration or the incubation time (while ensuring the reaction remains in the linear phase).

-